molecular formula C11H18O B14399239 5-Methyldeca-2,6,8-trien-5-OL CAS No. 88691-62-7

5-Methyldeca-2,6,8-trien-5-OL

Cat. No.: B14399239
CAS No.: 88691-62-7
M. Wt: 166.26 g/mol
InChI Key: XURXJNUKKIVZBS-UHFFFAOYSA-N
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Description

5-Methyldeca-2,6,8-trien-5-OL is an organic compound with the molecular formula C11H18O It is a primary alcohol with a unique structure characterized by three conjugated double bonds and a methyl group attached to the fifth carbon

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyldeca-2,6,8-trien-5-OL can be achieved through several methods. One common approach involves the aldol condensation reaction, where an enolate ion reacts with a carbonyl compound to form a β-hydroxy aldehyde or ketone, followed by dehydration to yield the desired product. This reaction typically requires a basic catalyst and can be performed under solvent-free conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale aldol condensation reactions using recyclable basic ionic liquids as catalysts. These catalysts offer the advantage of being environmentally friendly and can be reused multiple times without significant loss of activity .

Chemical Reactions Analysis

Types of Reactions

5-Methyldeca-2,6,8-trien-5-OL undergoes various chemical reactions, including:

    Oxidation: The primary alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The double bonds can be reduced to form saturated hydrocarbons.

    Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or esters.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogenation reactions using catalysts like palladium on carbon (Pd/C) are typical.

    Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used for substitution reactions.

Major Products Formed

    Oxidation: 5-Methyldeca-2,6,8-trienal (aldehyde) or 5-Methyldeca-2,6,8-trienoic acid (carboxylic acid).

    Reduction: 5-Methyldecane.

    Substitution: 5-Methyldeca-2,6,8-trien-5-yl chloride or 5-Methyldeca-2,6,8-trien-5-yl bromide.

Scientific Research Applications

5-Methyldeca-2,6,8-trien-5-OL has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Methyldeca-2,6,8-trien-5-OL is unique due to its specific arrangement of double bonds and the presence of a methyl group at the fifth carbon. This structural uniqueness contributes to its distinct chemical properties and biological activities.

Properties

CAS No.

88691-62-7

Molecular Formula

C11H18O

Molecular Weight

166.26 g/mol

IUPAC Name

5-methyldeca-2,6,8-trien-5-ol

InChI

InChI=1S/C11H18O/c1-4-6-8-10-11(3,12)9-7-5-2/h4-8,10,12H,9H2,1-3H3

InChI Key

XURXJNUKKIVZBS-UHFFFAOYSA-N

Canonical SMILES

CC=CCC(C)(C=CC=CC)O

Origin of Product

United States

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